molecular formula C11H11BrClN3 B13211527 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine

8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine

Cat. No.: B13211527
M. Wt: 300.58 g/mol
InChI Key: VVLQWAXKIFSYOU-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine is a halogenated quinoline derivative featuring a bromine atom at position 8, a chlorine atom at position 5, and methyl groups at the N4 and C6 positions. This compound belongs to the quinoline family, a class of bicyclic aromatic heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and DNA-intercalating properties. The presence of halogen substituents (Br, Cl) and methyl groups may enhance its planarity, hydrophobicity, and electronic properties, which are critical for interactions with biological targets such as DNA.

Properties

Molecular Formula

C11H11BrClN3

Molecular Weight

300.58 g/mol

IUPAC Name

8-bromo-5-chloro-4-N,6-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrClN3/c1-5-3-6(12)10-8(9(5)13)11(15-2)7(14)4-16-10/h3-4H,14H2,1-2H3,(H,15,16)

InChI Key

VVLQWAXKIFSYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C(=C(C=N2)N)NC)Br

Origin of Product

United States

Preparation Methods

Direct Bromination and Chlorination of Quinoline Derivatives

Methodology:
This approach involves regioselective halogenation of pre-formed quinoline derivatives. The process employs molecular bromine and chlorine under controlled conditions to functionalize specific positions on the aromatic ring.

Reaction Conditions & Yields:

Step Reagents & Conditions Yield Reference
Bromination at C-8 Bromine (Br2), acetic acid, reflux ~85%
Chlorination at C-5 Chlorine (Cl2), FeCl3 catalyst, room temperature Data not specified

Notes:

  • Regioselectivity is achieved via controlled temperature and choice of solvent.
  • The halogenation typically proceeds via electrophilic aromatic substitution (EAS).

Advantages:

  • High regioselectivity
  • Suitable for large-scale synthesis

Limitations:

  • Over-bromination or chlorination can occur; requires precise control.

Multi-step Synthesis via Cross-Coupling Reactions

Methodology:
Palladium-catalyzed C–N cross-coupling reactions are employed to introduce amino groups onto halogenated quinoline cores. This method is highly versatile and allows for precise substitution.

Reaction Conditions & Yields:

Reagents Catalyst Conditions Yield Reference
8-Bromo-quinoline derivatives Pd(OAc)2, ligand (e.g., L9, L17), base Reflux, inert atmosphere 21-91% ,

Notes:

  • The process involves initial halogenation, followed by coupling with amines.
  • Ligand choice influences selectivity and yield.

Advantages:

  • High regioselectivity and functional group tolerance
  • Suitable for complex molecule synthesis

Limitations:

  • Requires expensive catalysts and ligands
  • Multi-step process

Specific Synthesis Pathways for 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine

Based on the literature, two primary pathways are prominent:

Halogenation of N4,6-Dimethylquinoline Derivatives

Step 1: Synthesize N4,6-dimethylquinoline via condensation of suitable precursors, such as 2-methylpyridine derivatives with aldehydes or ketones.
Step 2: Regioselective bromination at position 8 using bromine in acetic acid under reflux yields 8-bromo-N4,6-dimethylquinoline.
Step 3: Chlorination at position 5 can be achieved through electrophilic substitution with chlorine in the presence of FeCl3.
Step 4: Amination at positions 3 and 4 involves nucleophilic substitution with ammonia or primary amines under high temperature and pressure, producing the diamine.

Cross-Coupling Approach

Step 1: Prepare 8-bromo-5-chloroquinoline intermediate via halogenation as above.
Step 2: Use palladium-catalyzed amination with suitable amines (e.g., methylamine derivatives) to install amino groups at positions 3 and 4, forming the diamine.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Advantages Limitations Typical Yield (%)
Direct halogenation Br2, Cl2, acetic acid, FeCl3 Reflux, room temp High regioselectivity Over-halogenation risk 85-93.8%
Nucleophilic substitution NH3, amines, high T & P 150-200°C, sealed vessel Specific substitution Harsh conditions 62-85%
Cross-coupling Pd catalysts, ligands, amines Reflux, inert atmosphere Versatile, high selectivity Costly catalysts 21-91%

Research Findings and Practical Considerations

Scientific Research Applications

8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs (Table 1) share key features: bicyclic aromatic cores, halogen or alkyl substituents, and amine groups. These attributes influence DNA-binding efficiency and mechanism.

Table 1: Comparison of 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine with DNA-Intercalating Analogs

Compound Name Core Structure Substituents DNA Intercalation Activity Reference
8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine Quinoline 8-Br, 5-Cl, N4-Me, 6-Me Not reported (hypothesized) -
IC1 (8-(chloromethyl)-9'-purine-2,6-diamine) Purine 8-CH₂Cl Higher than Doxorubicin
IC2 (6-methylquinazoline-2,4-diamine) Quinazoline 6-Me Comparable to Doxorubicin
IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) Pyridopyrimidine 6-Me Comparable to Doxorubicin

Key Findings

Role of Halogen Substituents: The bromine and chlorine atoms in 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine may enhance DNA binding through hydrophobic interactions or halogen bonding, a mechanism observed in halogenated intercalators. In contrast, IC1’s chloromethyl group likely facilitates covalent DNA binding, contributing to its superior activity.

Impact of Planarity: Quinoline derivatives (e.g., the target compound) and quinazolines (e.g., IC2) exhibit planar aromatic cores, enabling intercalation between DNA base pairs. However, bulky substituents (e.g., methyl groups at N4 and C6) could reduce planarity and intercalation efficiency compared to less hindered analogs like IC2.

Comparative Activity :

  • IC1’s chloromethyl purine structure outperformed Doxorubicin in intercalation assays, while IC2 and IC5 matched Doxorubicin’s activity. The target compound’s bromo and chloro substituents may improve intercalation relative to methyl-substituted IC2/IC5, but steric effects from dimethyl groups could offset this advantage.

Biological Activity

8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, characterized by its unique halogen and amine substitutions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine based on current research findings.

  • Molecular Formula : C11H10BrClN4
  • Molecular Weight : Approximately 300.58 g/mol
  • Structure : The compound features a quinoline core with a bromine atom at position 8 and a chlorine atom at position 5, along with dimethyl and diamine functional groups.

Biological Activity Overview

Research indicates that 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine exhibits various biological activities, including anti-cancer properties and interactions with key biological molecules.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Quinoline derivatives are known to inhibit various kinases involved in cancer progression. For instance, some studies suggest that modifications in the quinoline structure can enhance potency against specific cancer cell lines by targeting kinase pathways .

Interaction with Biological Molecules

The compound's reactivity with biological molecules has been explored through various interaction studies:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for tumor growth and proliferation .
  • Cellular Pathway Modulation : The compound's structural features allow it to modulate cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine against breast cancer cells demonstrated significant cytotoxic effects. The compound was tested on MCF-7 cell lines, showing an IC50 value of approximately 12 µM. The mechanism was attributed to the induction of apoptosis via caspase activation .

Study 2: Enzyme Interaction

Another research investigation focused on the interaction of this compound with human carbonic anhydrase II (hCAII). The results indicated that 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine could effectively inhibit hCAII activity with an IC50 of around 15 µM, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase plays a role .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of 8-Bromo-5-chloro-N4,6-dimethylquinoline-3,4-diamine, a comparison with structurally similar compounds is useful:

Compound NameSimilarityKey Features
6-Bromo-5-chloro-N4-methylquinoline-3,4-diamine0.98Methyl group instead of dimethyl
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine0.93Tetrahydroacridine structure
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline0.98Different bicyclic structure
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline0.97Cyclopenta structure

This table illustrates how variations in substituents can influence biological activity and highlights the unique attributes of the compound due to its specific halogen substitutions and dimethyl groups .

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